6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
Description
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-5-2-6(10)3-13-4-7(8(11)14)12-9(5)13/h2-4H,1H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWSZEJEZJRRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the carbothioamide group .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of imidazo[1,2-a]pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Physicochemical Properties
- Lipophilicity : Fluoro and methyl groups increase lipophilicity (logP), enhancing membrane permeability. For example, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine has a predicted density of 1.73 g/cm³, suggesting compact packing .
- Solubility: Amino and ester derivatives generally exhibit higher aqueous solubility than bromo/methyl analogs due to polar functional groups .
Biological Activity
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with a bromine atom and a carbothioamide functional group. Its structure is critical for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
The compound exhibited a dose-dependent inhibition of cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide has been investigated for antimicrobial effects. Preliminary tests indicated activity against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
The biological activity of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The carbothioamide group may interact with key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of the imidazo ring may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.
Case Studies
A notable study explored the effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with varying concentrations led to increased apoptosis markers, including caspase activation and PARP cleavage. This study underscores the compound's potential as a therapeutic agent in cancer treatment.
Another investigation focused on its antimicrobial properties against resistant strains of bacteria. The findings indicated that the compound could inhibit bacterial growth effectively, suggesting it may be useful in addressing antibiotic resistance.
Q & A
Basic: What are optimized synthetic routes for preparing 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide?
Methodological Answer:
The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core, followed by thioamide functionalization. Key steps include:
- Halogenation : Bromination at the 6-position using bromine or N-bromosuccinimide (NBS) in chloroform or DCM, as demonstrated in structurally similar compounds .
- Thioamide Introduction : Reacting the brominated intermediate with thionation reagents (e.g., Lawesson’s reagent or P₄S₁₀) under inert conditions. Solvent choice (e.g., toluene or THF) and temperature (60–100°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Basic: Which techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves regiochemistry of bromine and methyl substituents. For example, similar imidazo[1,2-a]pyridine derivatives were analyzed using monoclinic P2₁/c space groups, with refinement of H-bonding networks .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions. Key signals: ~δ 2.5 ppm (methyl), δ 7.5–8.5 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~312.03 g/mol) and detects impurities .
Basic: What are common impurities in its synthesis, and how are they analyzed?
Methodological Answer:
- Byproducts : Partial debromination or incomplete thioamide formation.
- Detection :
Advanced: How can regioselective functionalization at the 6-bromo position be achieved?
Methodological Answer:
- Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄/K₂CO₃ in DMF introduces aryl/heteroaryl groups. Selectivity is ensured by steric hindrance from the 8-methyl group .
- Nucleophilic Substitution : Replace bromine with azide (NaN₃, DMF, 80°C) for click chemistry applications. Reaction progress is tracked via IR (azide peak ~2100 cm⁻¹) .
Advanced: What strategies identify its biological targets (e.g., kinase inhibition)?
Methodological Answer:
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding to kinases (e.g., CDK2). The thioamide group may chelate Mg²⁺ in ATP-binding pockets .
- Biochemical Assays :
- Kinase Inhibition : Measure IC₅₀ via ADP-Glo™ assay (Promega). Compare with 6-fluoro analogs (IC₅₀ ~50 nM for CDK2) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., MCF-7) .
Advanced: How can computational modeling predict its reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states. The 6-bromo site shows lower activation energy (~15 kcal/mol) vs. other positions due to electron-withdrawing effects .
- Reaction Pathway Screening : ICReDD’s quantum chemical workflows predict optimal solvents (e.g., DMF > THF) and catalysts (e.g., Pd vs. Cu) .
Advanced: What challenges arise in solubility optimization for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for aqueous solubility ≥1 mM. Dynamic light scattering (DLS) monitors aggregation .
- Prodrug Design : Esterify the thioamide to improve logP. Hydrolysis under physiological conditions regenerates the active form .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
Methodological Answer:
- Analog Synthesis : Replace 8-methyl with CF₃ or Cl to assess steric/electronic effects. Compare IC₅₀ in kinase assays .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent polarity (e.g., bromine vs. iodine) with bioactivity .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Control ATP concentrations (1 mM vs. 10 µM) in kinase assays to avoid false negatives .
- Metabolic Stability Testing : Human liver microsome (HLM) assays identify rapid degradation (e.g., CYP3A4-mediated), which may explain variability in cell-based vs. in vivo results .
Advanced: Can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for halogenation. CPME is biodegradable and reduces EHS risks .
- Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki couplings, achieving >90% recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
